(2-Cyclopropyl-4-(4-fluorophényl)quinoléin-3-yl)méthanol

Vue d'ensemble

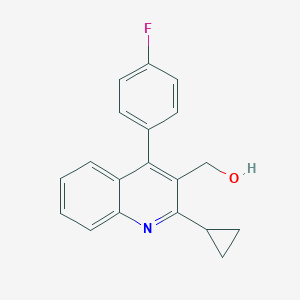

Description

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a chemical compound with the molecular formula C19H16FNO. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cardiovascular diseases. The compound features a quinoline core substituted with a cyclopropyl group and a fluorophenyl group, which contribute to its unique chemical properties and biological activities .

Applications De Recherche Scientifique

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound’s derivatives are used in the development of agrochemicals and materials science.

Mécanisme D'action

Target of Action

It is known that this compound is used as an intermediate in the production of pitavastatin , a drug that primarily targets HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol.

Mode of Action

Given its use in the synthesis of pitavastatin , it can be inferred that it may share a similar mechanism. Pitavastatin inhibits HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis .

Biochemical Pathways

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol likely affects the mevalonate pathway, given its role in the synthesis of Pitavastatin . By inhibiting the HMG-CoA reductase enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol .

Pharmacokinetics

As an intermediate in the production of pitavastatin , its pharmacokinetic properties may be influenced by the final drug formulation and administration route.

Result of Action

As an intermediate in the production of pitavastatin , its ultimate effect would be the reduction of cholesterol levels in the body .

Méthodes De Préparation

The synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol typically involves a multi-step process. One notable method is the total mechano-synthesis, which includes the following steps :

Starting Material: The synthesis begins with 4-bromoquinoline.

Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a cyclopropylboronic acid derivative in the presence of a palladium catalyst to form the cyclopropyl-substituted quinoline.

Minisci C–H Alkylation: The cyclopropyl-substituted quinoline undergoes Minisci C–H alkylation with a fluorophenyl derivative to introduce the fluorophenyl group.

Oxidation Heck Coupling: Finally, the intermediate undergoes an oxidation Heck coupling to form the desired (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol.

This method is noted for its eco-friendly reaction conditions and scalability, making it suitable for industrial production .

Analyse Des Réactions Chimiques

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Comparaison Avec Des Composés Similaires

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol can be compared with other quinoline derivatives, such as:

Pitavastatin: A potent HMG-CoA reductase inhibitor used to lower cholesterol levels.

Quinoline: The parent compound, which serves as a building block for various pharmaceuticals.

Fluoroquinolones: A class of antibiotics that contain a fluorinated quinoline core.

The uniqueness of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, also known by its CAS number 121660-11-5, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : C19H16FNO

- Molecular Weight : 293.34 g/mol

- PubChem CID : 9817555

Synthesis

The synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol involves several steps, including the use of starting materials like 4-bromoquinoline. Recent studies have introduced efficient methods for its synthesis, emphasizing environmentally friendly approaches such as mechano-synthesis, which allows for scalable production with minimal waste .

-

Inhibition of Tubulin Polymerization :

- Research indicates that compounds similar to (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol exhibit significant inhibitory effects on tubulin polymerization, which is crucial for cell division and cancer progression .

- Molecular docking studies have shown that these compounds can effectively bind to the colchicine site on tubulin, disrupting its polymerization and leading to cell cycle arrest in cancer cells .

- Antivascular Activity :

- Cytotoxicity :

Case Studies and Research Findings

Propriétés

IUPAC Name |

[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZDBNPUFMDGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431270 | |

| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121660-11-5 | |

| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121660-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the structural characterization of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol?

A1: (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is an organic compound with the molecular formula C19H16FNO and a molecular weight of 293.33 g/mol. [] The molecule consists of a quinoline ring system substituted with a cyclopropyl group at the 2-position, a 4-fluorophenyl group at the 4-position, and a methanol group at the 3-position. Crystallographic studies revealed that this compound crystallizes with two independent molecules in the asymmetric unit, showcasing different dihedral angles between the quinoline, benzene, and cyclopropane rings. []

Q2: How is (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol related to the drug NK-104?

A2: (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is identified as a process-related impurity of the phenylquinoline derivative NK-104, a lipid-lowering agent. [] This means it can arise during the synthesis or manufacturing of NK-104. Understanding the formation and potential impact of this impurity is crucial for ensuring the quality and safety of NK-104. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.